Dansyl-L-phenylalanine

Vue d'ensemble

Description

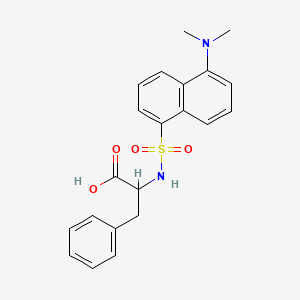

Dansyl-L-phenylalanine is a fluorescent derivative of the amino acid phenylalanine. It is widely used in biochemical and analytical applications due to its ability to form highly fluorescent products when it reacts with primary and secondary amines. The dansyl group, which is a sulfonamide derivative of naphthalene, imparts strong fluorescence properties to the compound, making it useful in various scientific research fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dansyl-L-phenylalanine is typically synthesized through the reaction of dansyl chloride with L-phenylalanine. The reaction is carried out in an alkaline medium, usually with sodium carbonate or bicarbonate buffer at a pH of around 9.8. The reaction proceeds at room temperature and is typically complete within an hour. The product is then purified using chromatographic techniques to obtain pure this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process would involve the reaction of dansyl chloride with L-phenylalanine in a controlled environment, followed by purification steps to ensure the product’s purity and quality.

Analyse Des Réactions Chimiques

Dansylation Reaction

The dansylation of amino acids involves the reaction of dansyl chloride with free amino groups. The general reaction can be expressed as follows:

In this reaction, the dansyl chloride reacts with the amino group of L-phenylalanine, resulting in the formation of dansyl-L-phenylalanine and hydrochloric acid as a byproduct. This reaction is highly selective and produces fluorescent derivatives that can be easily analyzed using chromatographic techniques.

Side Reactions

If excess dansyl chloride is not quenched, it can lead to unwanted side reactions, including the formation of dansylamide or other derivatives. To prevent these side reactions, quenching agents such as pyridine or ammonia are often used. These agents react with excess dansyl chloride to minimize byproduct formation and ensure a cleaner product profile during analysis.

Kinetic Studies on Enzyme Inhibition

Research has shown that this compound acts as an uncompetitive inhibitor of calf intestinal alkaline phosphatase (CIAP). The inhibition mechanism was studied using UV-Vis spectrophotometry, revealing that both this compound and L-phenylalanine inhibit enzyme activity at similar rates. The inhibition constants () were determined to be 2.3 mM for this compound and 1.1 mM for L-phenylalanine, indicating that the modified compound retains significant inhibitory activity against CIAP .

Chiral Recognition Studies

This compound has been investigated for its chiral recognition capabilities through molecular dynamics simulations and micellar electrokinetic chromatography (MEKC). Studies indicate that L-enantiomers bind more strongly to poly-sodium N-undecanoyl-(L)-Leucylvalinate than their D counterparts. The binding free energy values for this compound were calculated to be around -13.3349 kJ/mol, highlighting its preferential interaction with chiral environments .

Binding Free Energy Values

The following table summarizes the binding free energy values and percent occupancy for various Dansyl amino acids when interacting with poly(SULV):

| Compound | ΔG Binding (kJ/mol) | Percent Occupied (%) |

|---|---|---|

| Dansyl-(L)-Phenylalanine | -13.3349 | 49.95 |

| Dansyl-(D)-Phenylalanine | -12.0959 | 55.92 |

| Dansyl-(L)-Tryptophan | -21.3329 | 72.29 |

| Dansyl-(D)-Tryptophan | -11.7956 | 29.58 |

Kinetic Inhibition Constants

The following table lists the kinetic inhibition constants for dansylated compounds against CIAP:

| Compound | (mM) |

|---|---|

| This compound | 2.3 |

| L-Phenylalanine | 1.1 |

Applications De Recherche Scientifique

Dansyl-L-phenylalanine is a fluorescently labeled amino acid with several applications in scientific research, particularly in biochemistry and analytical chemistry. It is created through the dansylation of L-phenylalanine and has been utilized in various studies due to its unique properties .

Scientific Research Applications

Chiral Separations

- Enantiomeric Discrimination Analytical methods that differentiate between enantiomers are in demand for analyzing the enantiomeric purity of compounds from natural or chemical sources in pharmaceutical sciences, bioactive compounds, chemistry, biology, biochemistry, forensic, and environmental sciences .

- MEKC Studies Dansyl amino acids, including this compound, have been investigated using molecular dynamics simulations to understand chiral separation mechanisms. These studies often involve micellar electrokinetic chromatography (MEKC) to separate enantiomers, with results showing that L-enantiomers bind more strongly than D-enantiomers .

- AABMMs Amino acid-based molecular micelles (AABMMs) enhance enantiomeric resolution. This compound is used to examine the binding of various Dansyl amino acids to the AABMM poly SULV .

Protein Binding Studies

- Human Serum Albumin (HSA) Binding Dansylated amino acids are utilized as site-specific markers for drug pockets on HSA because of their fluorescence. The physicochemical properties of the amino acid side chains of dansylated amino acids determine which drug-binding site they bind .

- Site Specificity this compound, with its hydrophobic side chain, is specific for drug site 2 on HSA .

- Co-Crystallization Crystal structures of HSA in complex with this compound have been reported, providing insights into the specificity determinants of drug-binding pockets and aiding future investigations of HSA–drug interactions .

Enzyme Inhibition

- Alkaline Phosphatase Inhibition this compound can efficiently and specifically inhibit alkaline phosphatase activity, similar to L-phenylalanine .

Fluorescence Microscopy

- Cerebrospinal Fluid Studies this compound has been used in fluorescence microscopy to examine its absorption, accumulation, and release in the cerebrospinal fluid after injection. Studies have shown its rapid absorption from the ependyma and plexus choriodei, with storage occurring in dopaminergic centers of the brain .

Other Applications

Mécanisme D'action

The mechanism by which Dansyl-L-phenylalanine exerts its effects is primarily through its fluorescent properties. The dansyl group absorbs light at a specific wavelength and emits light at a longer wavelength, making it highly useful as a fluorescent probe. When this compound reacts with primary or secondary amines, it forms a stable fluorescent product that can be detected and quantified using various analytical techniques .

Comparaison Avec Des Composés Similaires

Similar Compounds

Dansyl-L-tryptophan: Another dansylated amino acid used for similar applications.

Dansyl-L-lysine: Used in the study of protein interactions and enzyme activities.

Dansyl-L-glutamate: Employed in the quantification of amino acids in biological samples.

Uniqueness

Dansyl-L-phenylalanine is unique due to its specific interaction with phenylalanine residues in proteins and peptides. Its strong fluorescence and stability make it particularly useful in analytical applications where precise quantification of amino acids is required .

Activité Biologique

Dansyl-L-phenylalanine (DPA) is a fluorescent amino acid derivative that has garnered interest in various biological studies due to its unique properties. This article delves into the biological activity of DPA, focusing on its pharmacological effects, mechanisms of action, and potential applications in research and medicine.

Chemical Structure and Properties

This compound is characterized by the presence of a dansyl group, which imparts fluorescence, making it useful for tracking and visualization in biological systems. Its chemical formula is . The dansyl moiety enhances the compound's ability to interact with biological molecules, facilitating studies on protein interactions and cellular processes.

DPA has been studied for its role in various biological processes:

Table 1: Summary of Biological Activities of this compound

Case Studies and Research Findings

- Neuropharmacological Effects : A study investigated the fate of N-dansyl-L-phenylalanine in cerebrospinal fluid after intraventricular administration. The results highlighted its absorption and release through brain structures, indicating a role in modulating central nervous system functions .

- Anticancer Potential : While not extensively studied, related compounds have shown promising results in inhibiting cancer cell proliferation. For example, derivatives similar to DPA were found to inhibit topoisomerase IIα activity, a crucial enzyme in DNA replication and repair, suggesting a pathway through which DPA could exert anticancer effects .

- Fluorescent Probing : DPA's fluorescent properties make it an effective tool for tracking protein interactions. It has been utilized in lectin array methodologies to analyze glycosylation patterns on proteins, which are critical for understanding various diseases, including cancer .

Propriétés

IUPAC Name |

2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S/c1-23(2)19-12-6-11-17-16(19)10-7-13-20(17)28(26,27)22-18(21(24)25)14-15-8-4-3-5-9-15/h3-13,18,22H,14H2,1-2H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPIOGTIFRDHWSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00911627 | |

| Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00911627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1104-36-5 | |

| Record name | Dansylphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001104365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00911627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.